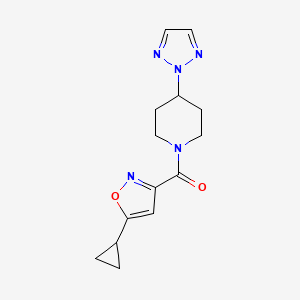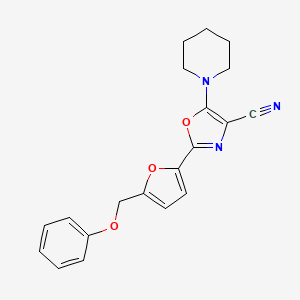
N-(2,3-dimethylphenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dimethylphenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound, also known as DPI, is a potent inhibitor of NADPH oxidase, an enzyme that plays a crucial role in the production of reactive oxygen species (ROS) in cells.
Wirkmechanismus
N-(2,3-dimethylphenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide exerts its inhibitory effect on NADPH oxidase by binding to the enzyme's flavin-containing subunit, which prevents the transfer of electrons to oxygen and thus inhibits ROS production. This mechanism of action has been confirmed by various biochemical and biophysical studies.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide has been shown to have a wide range of biochemical and physiological effects. It has been reported to inhibit the proliferation and migration of cancer cells, reduce inflammation and oxidative stress in cardiovascular diseases, and protect against neuronal damage in neurodegenerative disorders. However, the exact mechanisms underlying these effects are still not fully understood and require further investigation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2,3-dimethylphenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide is its high potency and specificity as an inhibitor of NADPH oxidase. This makes it a valuable tool for studying the role of ROS in various cellular processes. However, N-(2,3-dimethylphenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide also has some limitations for lab experiments, including its relatively high cost and potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on N-(2,3-dimethylphenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide. One area of interest is the development of more potent and selective inhibitors of NADPH oxidase, which could have potential therapeutic applications in various diseases. Another area of research is the investigation of the mechanisms underlying N-(2,3-dimethylphenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide's effects on cancer cells, cardiovascular diseases, and neurodegenerative disorders. Additionally, the development of new methods for delivering N-(2,3-dimethylphenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide to specific tissues or cells could enhance its therapeutic potential.
Synthesemethoden
The synthesis method of N-(2,3-dimethylphenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide involves the reaction of 2,3-dimethylbenzoyl chloride with isonicotinic acid in the presence of triethylamine to form the corresponding acid chloride. This intermediate is then reacted with tetrahydro-2H-pyran-4-ol in the presence of potassium carbonate to form the desired compound, N-(2,3-dimethylphenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dimethylphenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide has been extensively studied for its potential applications in scientific research. It is primarily used as a potent inhibitor of NADPH oxidase, which makes it a valuable tool for studying the role of ROS in various cellular processes. N-(2,3-dimethylphenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide has been used to investigate the involvement of ROS in a wide range of physiological and pathological conditions, including cancer, cardiovascular diseases, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(oxan-4-ylmethoxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-14-4-3-5-18(15(14)2)22-20(23)17-6-9-21-19(12-17)25-13-16-7-10-24-11-8-16/h3-6,9,12,16H,7-8,10-11,13H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAASTUCDYDMXSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC(=NC=C2)OCC3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-6-cyclobutylpyrimidine](/img/structure/B2420392.png)
![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3-methylbenzoate](/img/structure/B2420395.png)
![3-butyl-9-(4-ethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2420398.png)

![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2-methylphenyl)ethanediamide](/img/structure/B2420400.png)


![Ethyl 3-[(3-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2420403.png)
